molecular formula C12H12BrNO2 B029425 1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone CAS No. 870761-09-4

1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone

Cat. No. B029425
CAS RN: 870761-09-4
M. Wt: 282.13 g/mol
InChI Key: XKILSOKYMDEVDN-UHFFFAOYSA-N
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Description

"1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone" is a chemical compound involved in various chemical reactions and possesses unique physical and chemical properties. It serves as a crucial intermediate in organic synthesis, offering pathways to diverse chemical structures and functionalities.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of pyrrolidine derivatives with halogenated precursors. For example, the synthesis of enaminones and related structures can be achieved through reactions involving difunctional bases, leading to a mixture of tautomeric Schiff bases and enaminones, which can easily undergo transamination (Ostrowska et al., 1999).

Molecular Structure Analysis

The structure of "this compound" and its analogs often displays interesting conformational features. For instance, the crystal structure of related compounds reveals hydrogen bonding patterns and interactions that significantly influence the stability and reactivity of these molecules (Balderson et al., 2007).

Chemical Reactions and Properties

Compounds like "this compound" participate in various chemical reactions, including transamination and cyclization. These reactions are pivotal for synthesizing complex organic molecules with potential biological activities. The presence of the bromoacetyl and pyrrolidinone groups makes these compounds versatile intermediates in organic synthesis.

Physical Properties Analysis

The physical properties, such as solubility and melting point, of related compounds have been studied extensively. For example, the solubility of pyrrole derivatives in various solvents has been determined, providing valuable information for their application in synthesis and formulation processes (Li et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are critical for understanding the potential applications of "this compound" and its derivatives. Studies on related compounds have shed light on the mechanisms and conditions favorable for their reactions, offering insights into their chemical behavior and potential in synthesis (Fujiwara et al., 1977).

Scientific Research Applications

Solubility and Solvent Effects

One study explores the solubility of similar compounds in various solvents, providing foundational knowledge for their use in chemical reactions and formulations. The solubility data, correlated through models like the NRTL and Apelblat equation, are crucial for understanding the compound's behavior in different chemical environments (Li et al., 2019).

Anticancer and DNA Binding Properties

Research into compounds derived from 1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone reveals their potential in anticancer applications. For instance, a study on a new thiazole–pyridine anchored NNN donor and its cobalt(II) complex shows significant in-vitro antitumor activity against U937 cancer cells, alongside insights into DNA binding mechanisms (Bera et al., 2021).

Organic Synthesis and Material Science

Compounds structurally related to this compound have been used to synthesize new materials with desirable properties. For example, the synthesis of organosoluble, thermal stable, and hydrophobic polyimides demonstrates the utility of these compounds in creating advanced materials with high performance (Huang et al., 2017).

Antimicrobial Activity

Derivatives of this compound have been synthesized and tested for their antimicrobial properties. A study outlines the synthesis of new N-phenylpyrazole derivatives, highlighting their potent antimicrobial activity, which showcases the compound's potential in developing new therapeutic agents (Farag et al., 2008).

Antioxidant Activity

Exploration into the antioxidant properties of related pyrrolidine derivatives emphasizes their potential in pharmaceutical applications. A study on the synthesis and evaluation of 3-pyrroline-2-ones reveals significant radical scavenging activity, suggesting the potential for these compounds in combating oxidative stress (Nguyen et al., 2022).

properties

IUPAC Name

1-[4-(2-bromoacetyl)phenyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c13-8-11(15)9-3-5-10(6-4-9)14-7-1-2-12(14)16/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKILSOKYMDEVDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427869
Record name 1-[4-(BROMOACETYL)PHENYL]-2-PYRROLIDINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

870761-09-4
Record name 1-[4-(BROMOACETYL)PHENYL]-2-PYRROLIDINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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